Differentiation by Molecular Weight: A Key Criterion for Fragment-Based Screening Libraries
The target compound has a distinct molecular weight (MW) of 325.4 g/mol [1], placing it at the upper limit of typical fragment libraries and within the lead-like space. This differentiates it sharply from smaller sulfonylpiperidine fragments and more advanced lead-like analogs. For instance, a closely related sulfonylpiperidine TMK inhibitor (Compound 11) with a more complex substitution pattern has a higher MW, while simpler building blocks like 4-(methylsulfonyl)piperidine (MW 163.24 g/mol) are significantly smaller [2]. For a screening campaign targeting novel allosteric sites, the target compound's intermediate MW offers a balance of complexity and ligand efficiency that generic smaller or larger analogs cannot simultaneously provide.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 325.4 g/mol |
| Comparator Or Baseline | 4-(Methylsulfonyl)piperidine (Baseline: ~163 g/mol); Typical sulfonylpiperidine TMK inhibitor leads (Comparators: ~400-500 g/mol) |
| Quantified Difference | ~162 g/mol heavier than the core scaffold; ~75-175 g/mol lighter than advanced leads |
| Conditions | Calculated from molecular formula; C16H23NO4S vs. C6H13NO2S |
Why This Matters
This intermediate molecular weight is critical for procurement in hit-to-lead programs, as it fills a specific niche between fragment-sized and drug-like molecules, offering a unique starting point for optimization without requiring extensive synthetic manipulation.
- [1] ChemSrc. 3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one. Molecular Weight data. Accessed April 2026. View Source
- [2] Martínez-Botella, G., et al. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorg. Med. Chem. Lett., 2013, 23, 169-173. (Comparison of compound series molecular weights). View Source
